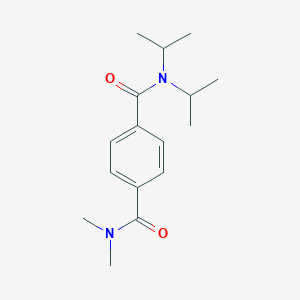![molecular formula C18H15NO5 B5782046 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It has been widely used in scientific research as a fluorescent probe for the detection of metal ions and as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one as a fluorescent probe involves the chelation of metal ions by the nitrobenzyl group. This results in a change in the fluorescence properties of the compound, which can be detected and measured.
As an anticancer agent, the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent.
In addition, the compound has been found to have antioxidant properties and to protect against oxidative stress-induced cell damage. It has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in lab experiments is its high selectivity and sensitivity towards metal ions, making it a useful tool for environmental monitoring and biomedical research.
However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, further studies are needed to determine the optimal dosage and administration route for the compound as an anticancer agent.
Future Directions
There are several future directions for the use of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in scientific research. One direction is the development of new fluorescent probes based on the structure of the compound for the detection of other metal ions.
Another direction is the further exploration of the anticancer potential of the compound, including the development of new formulations and administration routes for improved efficacy and reduced toxicity.
Finally, the compound's antioxidant and anti-inflammatory properties make it a promising candidate for the development of new therapies for a variety of diseases, including neurodegenerative disorders and cardiovascular disease.
Synthesis Methods
The synthesis of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of 4,7-dimethylcoumarin with 4-nitrobenzyl bromide in the presence of potassium carbonate in dimethylformamide. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
Scientific Research Applications
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound exhibits high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical research.
In addition, this compound has shown potential as an anticancer agent. Studies have shown that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the proliferation of cancer cells and to have synergistic effects when used in combination with other anticancer drugs.
properties
IUPAC Name |
4,7-dimethyl-5-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-7-15(18-12(2)9-17(20)24-16(18)8-11)23-10-13-3-5-14(6-4-13)19(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYSQSFXCHAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

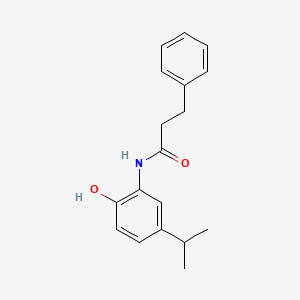
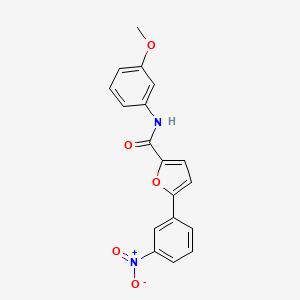
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
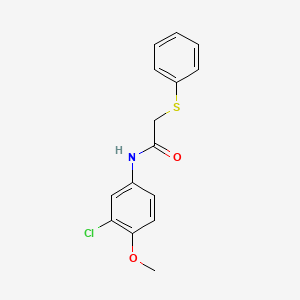
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
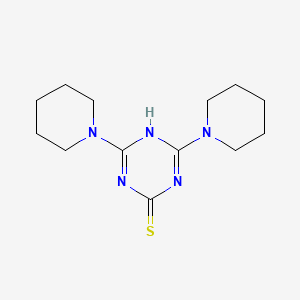
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
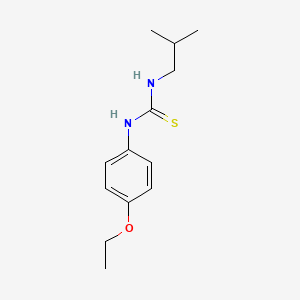
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
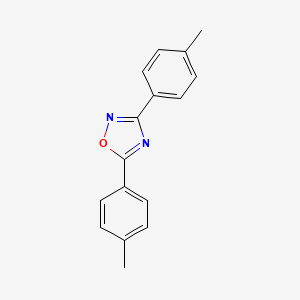
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
